Product packaging for 2,2,2-Trifluoro-N-propylacetimidamide(Cat. No.:)

2,2,2-Trifluoro-N-propylacetimidamide

Cat. No.: B11925685
M. Wt: 154.13 g/mol
InChI Key: JHWWQJNMSLSKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-N-propylacetimidamide is a specialized organic compound featuring a trifluoromethyl group and an acetimidamide moiety, offering unique electronic and steric properties valuable in synthetic and medicinal chemistry. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the molecule's reactivity and metabolic stability, making it a valuable scaffold in the design of novel chemical entities. While the specific applications for this particular derivative are an area of active investigation, closely related trifluoroacetamide compounds are extensively employed as key intermediates and building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This compound is structurally analogous to reagents used in multi-step synthetic routes, such as the preparation of α-trifluoromethylamines . Its potential research applications likely include serving as a precursor for more complex molecules, a ligand in catalytic systems, or a model compound in spectroscopic studies. The presence of the imidamide group provides a versatile handle for further chemical transformations. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9F3N2 B11925685 2,2,2-Trifluoro-N-propylacetimidamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9F3N2

Molecular Weight

154.13 g/mol

IUPAC Name

2,2,2-trifluoro-N'-propylethanimidamide

InChI

InChI=1S/C5H9F3N2/c1-2-3-10-4(9)5(6,7)8/h2-3H2,1H3,(H2,9,10)

InChI Key

JHWWQJNMSLSKNL-UHFFFAOYSA-N

Canonical SMILES

CCCN=C(C(F)(F)F)N

Origin of Product

United States

Synthetic Methodologies for 2,2,2 Trifluoro N Propylacetimidamide

Precursor-Based Synthesis of the Trifluoroacetyl Moiety

The introduction of the trifluoroacetyl group is a critical step in the synthesis of 2,2,2-Trifluoro-N-propylacetimidamide. This is typically achieved through the use of highly reactive trifluoroacetic acid derivatives or by methods that install the 2,2,2-trifluoroethyl group, which can be subsequently converted to the desired functionality.

Utilization of Trifluoroacetic Acid Derivatives in Imidamide Synthesis

Trifluoroacetic acid (TFA) and its anhydride (B1165640) are common and versatile starting materials for incorporating the trifluoroacetyl group. One common approach involves the trifluoroacetylation of primary or secondary amines to form N-substituted trifluoroacetamides. These amides can then serve as precursors to the corresponding imidoyl chlorides, which are reactive intermediates for the synthesis of amidines.

A general method for the trifluoroacetylation of amines involves their direct reaction with trifluoroacetic acid in the presence of a dehydrating agent or an activating agent. For instance, primary and secondary amines can be effectively trifluoroacetylated using trifluoroacetic acid in the presence of trichloromethylchloroformate and triethylamine. google.com This reaction proceeds under mild conditions, typically from 0 °C to room temperature, and provides the N-trifluoroacetylated amine in good yield. While this method is broadly applicable, the high reactivity of reagents like trifluoroacetic anhydride can sometimes lead to challenges in controlling the reaction and may require careful management of reaction conditions to avoid side products. google.com

Another approach utilizes less reactive trifluoroacetate (B77799) esters, such as ethyl trifluoroacetate. However, these reactions often necessitate more forcing conditions, such as high temperatures (above 85 °C), and may still result in modest yields. google.com

Strategies for Introducing the 2,2,2-Trifluoroethyl Group

An alternative strategy for constructing the trifluoroacetyl moiety involves the introduction of a 2,2,2-trifluoroethyl group, which can be subsequently oxidized or otherwise converted to the target imidamide. A practical, catalyst-free method for the trifluoroethylation of amines has been reported using trifluoroacetic acid as the fluorine source. nih.govresearchgate.netnih.gov This reductive amination approach allows for the formation of a wide range of functionalized tertiary β-fluoroalkylamines.

Construction of the N-propyl Imidamide Framework

Once the trifluoroacetyl precursor is obtained, the next critical stage is the construction of the N-propyl imidamide functionality. This can be achieved through several routes, including direct amidation and imidation reactions or through condensation and cyclization pathways.

Amidation and Imidation Reactions with Propylamine (B44156)

A primary route to N-propyl-substituted amidines involves the reaction of a suitable precursor with propylamine. One of the most direct methods is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to generate an imino ester salt (a Pinner salt). This intermediate can then react with an amine, such as propylamine, to afford the desired amidine. organic-chemistry.org In the context of this compound synthesis, this would involve the reaction of trifluoroacetonitrile (B1584977) with an alcohol in the presence of a strong acid, followed by the addition of propylamine.

Alternatively, N-substituted trifluoroacetamides, formed as described in section 2.1.1, can be converted into the corresponding imidoyl chlorides. These reactive intermediates can then be treated with propylamine to yield the target amidine. The synthesis of amidines can also be achieved by the addition of amines to amides that have been activated with trifluoromethanesulfonic anhydride in the presence of pyridine. researchgate.net

The direct addition of amines to nitriles is an atom-economical approach to amidine synthesis. However, this often requires activation of the nitrile with electron-withdrawing substituents or the use of harsh reaction conditions. researchgate.net

Condensation and Cyclization Routes to Imidamides

While less direct for the synthesis of a simple acyclic amidine like this compound, condensation and cyclization reactions are powerful tools in the synthesis of more complex amidine-containing heterocycles. For instance, N-2,2,2-trifluoroethylisatin ketimines have been utilized as 1,3-dipoles in organocatalytic asymmetric [3+2] cycloaddition reactions to construct complex spirooxindole derivatives containing a trifluoromethyl group. nih.gov These types of reactions highlight the versatility of trifluoromethylated building blocks in constructing diverse chemical scaffolds.

Development of Novel and Efficient Synthetic Routes for this compound

Research continues to focus on developing more efficient, scalable, and environmentally benign methods for the synthesis of fluorinated compounds, including amidines. One area of interest is the catalytic synthesis of amidines directly from nitriles and amines. For example, the reaction of nitriles with ammonia (B1221849) or primary amines in the presence of a mercaptocarboxylic acid has been shown to produce amidines. google.com

The development of catalyst systems that can facilitate the direct and selective addition of amines to unactivated nitriles under mild conditions remains a significant goal in synthetic chemistry. Such advancements would provide a more streamlined and sustainable route to compounds like this compound.

Catalytic Approaches in Imidamide Formation

The formation of the imidamide functional group can be approached through various synthetic strategies. A primary and direct method for the synthesis of N-alkyl-2,2,2-trifluoroacetimidamides involves the reaction of trifluoroacetonitrile with a corresponding primary amine. In the case of this compound, this would involve the nucleophilic addition of propylamine to the electrophilic carbon of the nitrile group in trifluoroacetonitrile.

The strong electron-withdrawing nature of the trifluoromethyl group significantly activates the nitrile carbon, making it susceptible to attack by amines. While this reaction can proceed without a catalyst, the use of catalytic systems can potentially enhance reaction rates and yields. Recent advancements in organic synthesis have detailed the use of transition metal catalysts, such as those based on copper or palladium, for the formation of amidines from nitriles and amines. nih.gov However, specific catalytic protocols for the synthesis of this compound are not extensively documented in publicly available literature. General methods for amidine synthesis often employ a catalyst to facilitate the addition of the amine and subsequent proton transfer.

Below is a representative table of reaction conditions for the synthesis of N-substituted trifluoroacetamidines from trifluoroacetonitrile and various primary amines, illustrating the general scope of this transformation.

AmineCatalystSolventTemperature (°C)Yield (%)
PropylamineNoneEtherRoom TemperatureModerate
AnilineNoneMethanolRefluxGood
CyclohexylamineNoneAcetonitrile50Good
BenzylamineLewis Acid (e.g., ZnCl₂)Toluene80High

This table represents generalized conditions and typical outcomes for the synthesis of N-substituted trifluoroacetimidamides based on established chemical principles. Specific yields for this compound under these exact conditions would require experimental verification.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

MCRs have been extensively used to synthesize a wide variety of heterocyclic compounds, including those containing fluorine. acs.org For instance, MCRs have been developed for the synthesis of fluorinated pyridines, pyrimidines, and other complex scaffolds. acs.orgnih.gov However, based on a thorough review of the current scientific literature, multicomponent reactions are not a commonly reported or established method for the direct synthesis of simple, acyclic N-alkyl imidamides such as this compound. The focus of MCRs in fluorine chemistry has predominantly been on the construction of more elaborate molecular architectures. acs.org While it is conceivable to design a theoretical MCR that could lead to this scaffold, there are currently no established and experimentally validated multicomponent methodologies for its direct assembly.

Mechanistic Investigations of 2,2,2 Trifluoro N Propylacetimidamide Reactivity

Fundamental Reaction Pathways

The imidamide functional group in 2,2,2-Trifluoro-N-propylacetimidamide possesses a dual reactivity profile, capable of acting as both a nucleophile and an electrophile. This reactivity is intricately linked to its structural and electronic characteristics.

The nitrogen atoms of the imidamide group can exhibit nucleophilic character. The lone pair of electrons on the nitrogen can participate in reactions with electrophilic species. The degree of nucleophilicity is, however, modulated by the electronic effects of the substituents attached to the imidamide core. In the case of this compound, the strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density on the nitrogen atoms, thereby affecting their nucleophilic potential. Softer, more polarizable nucleophiles tend to react at fluorine, while harder nucleophiles, such as nitrogen and oxygen, are more inclined to attack at the sulfur atom in sulfonyl compounds. rsc.org This suggests that the nucleophilic character of the imidamide nitrogen in this compound would be influenced by the nature of the attacking electrophile.

Conversely, the imidamide carbon atom serves as an electrophilic center. This electrophilicity arises from the polarization of the carbon-nitrogen double bond, which is further intensified by the presence of the highly electronegative trifluoromethyl group. The trifluoromethyl group acts as a powerful electron-withdrawing group, primarily through inductive effects, which enhances the electrophilic character of adjacent functional groups. nih.gov This increased electrophilicity makes the imidamide carbon susceptible to attack by nucleophiles. The reactivity at this site is a key aspect of the chemical behavior of trifluoromethyl-substituted compounds.

Proton transfer and the resulting tautomerism are important dynamic processes in molecules containing acidic and basic sites. mdpi.com In this compound, the presence of N-H protons and nitrogen lone pairs allows for the possibility of tautomeric equilibria. These processes can occur through either intramolecular or intermolecular pathways, often facilitated by the formation of hydrogen bonds. nih.gov The interconversion between tautomers can be influenced by factors such as solvent polarity and temperature. epa.gov For instance, studies on similar heterocyclic systems have shown that biprotonic phototautomerism can occur in dimers and specific solvent environments. nih.gov The dynamics of these proton transfers can be investigated using techniques like dynamic NMR spectroscopy. nih.gov In some cases, excited-state intramolecular proton transfer (ESIPT) can lead to the formation of a tautomer, a process that can be coupled with intramolecular charge transfer. epa.govmdpi.com

Influence of the Trifluoromethyl Group on Reaction Mechanisms and Kinetics.

The trifluoromethyl (-CF3) group is a cornerstone in modifying the properties of organic molecules due to its unique electronic characteristics. tcichemicals.comorientjchem.org Its impact on reaction mechanisms and kinetics in this compound is substantial.

The potent electron-withdrawing nature of the trifluoromethyl group significantly accelerates reactions where the development of a negative charge in the transition state is involved. nih.gov This is due to the stabilization of the electron-rich transition state. Conversely, reactions that proceed through an electron-deficient transition state would be retarded. This electronic influence is crucial in determining both the rate and the selectivity of reactions involving this compound. The trifluoromethyl group's presence can lead to unusual chemo-, regio-, and stereoselectivity in reactions. nih.gov For example, in cycloaddition reactions, the electronic nature of substituents on aryl groups has been shown to significantly affect the reaction efficiency. nih.gov

The following table provides a summary of the expected effects of the trifluoromethyl group on different types of reactions:

Reaction TypeEffect of Trifluoromethyl GroupUnderlying Reason
Nucleophilic attack on the imidamide carbonRate accelerationStabilization of the negatively charged intermediate through inductive electron withdrawal. nih.gov
Proton abstraction from the N-H groupIncreased acidity (lower pKa)Stabilization of the resulting conjugate base. orientjchem.org
Electrophilic attack on the imidamide nitrogenRate decelerationDecreased electron density on the nitrogen atom.

The primary electronic influence of the trifluoromethyl group is its strong inductive effect (-I effect). nih.govrsc.org This effect arises from the high electronegativity of the fluorine atoms, which polarizes the C-F bonds and withdraws electron density from the rest of the molecule. mdpi.commdpi.com This inductive withdrawal is a major factor in the enhanced electrophilicity of the imidamide carbon and the increased acidity of the N-H protons. While the trifluoromethyl group does not participate in resonance in the traditional sense, its strong inductive effect can influence the resonance structures of adjacent pi systems by withdrawing electron density. nih.gov It is considered a strong electron-withdrawing substituent that can enhance hydrogen bonding and electrostatic interactions. researchgate.net The introduction of a trifluoromethyl group can significantly alter the physicochemical properties and metabolic stability of a molecule. researchgate.net

Stereochemical Aspects and Diastereoselectivity in Transformations

The stereochemistry of reactions at the carbon-nitrogen double bond of this compound is a critical aspect of its reactivity, influencing the three-dimensional arrangement of atoms in the resulting products. The presence of the trifluoromethyl group and the N-propyl substituent introduces distinct steric and electronic features that can be exploited to control the stereochemical course of its transformations.

The conformational isomerism of the amide bond in related N-alkyl trifluoroacetamides has been a subject of investigation. Studies on similar structures, such as N-alkyl-N-aryl tertiary acetamides, have shown a preference for the E-form of the amide. This preference is attributed to the steric and electronic interactions between the substituents on the nitrogen atom and the carbonyl group. In the case of this compound, it is expected that the molecule will similarly exhibit a preferred conformation around the C-N bond, which can influence its reactivity in stereoselective transformations. The use of advanced techniques such as NMR spectroscopy and computational methods like Density Functional Theory (DFT) calculations are instrumental in elucidating these conformational preferences.

In the context of diastereoselectivity, reactions involving the addition of nucleophiles to the carbon-nitrogen double bond of this compound or its derivatives can lead to the formation of new stereocenters. The facial selectivity of this addition is influenced by the existing stereochemistry of the molecule and the reaction conditions. For instance, in reactions with chiral nucleophiles or in the presence of chiral catalysts, it is possible to achieve high levels of diastereoselectivity, leading to the preferential formation of one diastereomer over others.

While specific data tables for the diastereoselectivity of this compound are not readily found, research on related N-sulfinyl imines and N-2,2,2-trifluoroethylisatin ketimines demonstrates the potential for high diastereocontrol in asymmetric synthesis. These studies often report diastereomeric ratios (d.r.) or diastereomeric excess (d.e.) to quantify the stereoselectivity of a reaction. For example, in the asymmetric addition of nucleophiles to chiral N-sulfinyl imines, diastereoselectivities exceeding 99% have been achieved. Similarly, cycloaddition reactions involving N-2,2,2-trifluoroethylisatin ketimines have yielded products with high diastereomeric ratios, often greater than 20:1.

The table below illustrates hypothetical data for a diastereoselective addition reaction to an activated form of this compound, based on trends observed for similar compounds.

EntryNucleophileCatalystSolventTemperature (°C)Diastereomeric Ratio (d.r.)
1Grignard Reagent AChiral Ligand XToluene-7890:10
2Organolithium BChiral Ligand YTHF-7895:5
3Enolate CChiral Lewis Acid ZDichloromethane-4085:15

This table is illustrative and based on data for analogous compounds.

The development of highly diastereoselective transformations is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with precise control over their stereochemistry. Future research into the reactivity of this compound will likely focus on elucidating the factors that govern its stereochemical behavior and harnessing this knowledge to develop novel synthetic methodologies.

Applications of 2,2,2 Trifluoro N Propylacetimidamide in Advanced Organic Synthesis

As a Building Block for Complex Molecular Architectures

The inherent reactivity of the imidamide functional group, combined with the influence of the trifluoromethyl moiety, makes 2,2,2-Trifluoro-N-propylacetimidamide a valuable building block for synthesizing a variety of complex organic structures.

Incorporation into Heterocyclic Systems

Heterocyclic compounds are fundamental to pharmaceutical and agrochemical research. The integration of trifluoromethyl groups into these scaffolds is a proven strategy for enhancing metabolic stability, binding affinity, and bioavailability. Trifluoroacetimidamides, such as the N-propyl derivative, serve as key precursors for a range of fluorine-containing heterocycles. polyorginc.commerckmillipore.com Their ability to participate in cyclization and cycloaddition reactions allows for the construction of diverse ring systems. polyorginc.comrsc.org For instance, related trifluoromethyl-containing synthons are utilized in the synthesis of isoxazolidines, dihydroisoxazoles, and other medicinally relevant heterocycles. rsc.org The general reactivity of the imidamide moiety provides a pathway for creating nitrogen-containing rings, a prevalent feature in many biologically active molecules. merckmillipore.com

Utility in Amide and Related Bond Formation

While the primary function of this compound is not to form a simple amide bond, its structural framework is relevant to the synthesis of more complex amide-containing molecules and peptidomimetics. nih.govresearchgate.net The development of robust methods for creating amide bonds is a central theme in organic chemistry. fishersci.canih.gov Fluorinated building blocks can be instrumental in these processes, often employed in multi-step syntheses where the trifluoroacetyl group can act as a protecting or activating group that is later cleaved or transformed. fishersci.ca For example, 2,2,2-Trifluoroacetamide is used in alternatives to the Gabriel synthesis of primary amines, which are then used to form amides. fishersci.ca The principles behind these transformations can be extended to understand the potential synthetic routes involving the N-propylacetimidamide variant.

Role as a Reagent or Catalyst Component

Beyond its role as a structural component, this compound and its derivatives have potential applications as key players in catalytic processes, influencing the efficiency and selectivity of chemical transformations.

Ligand Design for Transition Metal Catalysis

The nitrogen atoms within the imidamide structure can act as coordinating sites for transition metals, opening the door for its use as a ligand in catalysis. rsc.orgnih.gov The electronic properties of such ligands are critical to the performance of the metal catalyst. The strong electron-withdrawing nature of the CF3 group in this compound can significantly modulate the electron density at the metal center. This can enhance catalytic activity, stability, and selectivity in various cross-coupling and polymerization reactions. rsc.org For example, ligands containing trifluoroethyl groups have been successfully used to create transition metal complexes for applications like magnetic resonance imaging, demonstrating the utility of this fluorinated motif in coordination chemistry. rsc.orgnih.gov Similarly, bipyridine ligands, crucial in catalysis, are often synthesized from precursors that could be conceptually related to imidamide structures. organic-chemistry.org

Organocatalytic Applications

Organocatalysis, which uses small organic molecules to catalyze reactions, has become a powerful tool in synthesis. Fluorinated compounds are frequently employed as organocatalysts. For instance, 2,2,2-trifluoroacetophenone (B138007) is a known organocatalyst for epoxidation reactions. nih.gov While direct catalytic applications of this compound are not extensively documented, related fluorinated structures like N-2,2,2-trifluoroethylisatin ketimines are highly effective in organocatalytic asymmetric cycloaddition and Michael addition reactions. nih.gov These reactions are used to produce complex, chiral molecules with high stereoselectivity. researchgate.netnih.gov The underlying principle involves the activation of substrates through the formation of iminium or enamine intermediates, a role for which the imidamide functionality is well-suited.

Precursor for Fluoro-Functionalized Materials and Synthons

The synthesis of advanced materials with tailored properties often relies on the use of specialized, functionalized precursors. This compound represents a valuable synthon for creating a new generation of fluorinated materials and intermediates. chemrxiv.org The presence of the trifluoromethyl group can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties.

Research into per- and polyfluoroalkyl substances (PFAS) highlights the importance of understanding the synthesis and behavior of fluorinated precursors. nih.govchemrxiv.org These precursors are the foundational elements for a wide range of fluoropolymers and specialty chemicals used in diverse industries. chemrxiv.org The reactivity of the imidamide group allows for its chemical modification and polymerization, providing a pathway to new fluoro-functionalized polymers or materials. Furthermore, it can be transformed into other valuable fluorinated synthons, expanding its utility in the synthetic chemist's toolbox. researchgate.net

Computational and Theoretical Studies on 2,2,2 Trifluoro N Propylacetimidamide

Electronic Structure and Bonding Analysis

The electronic structure and the nature of chemical bonds within 2,2,2-Trifluoro-N-propylacetimidamide can be thoroughly examined using a variety of computational techniques. These analyses are crucial for understanding the molecule's inherent stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the ground state properties of molecules. By applying DFT methods, such as the B3LYP functional with a suitable basis set like 6-311++G(d,p), one can determine the optimized molecular geometry, thermochemical properties, and vibrational frequencies of this compound. mdpi.comaimspress.com

The calculations would reveal the three-dimensional arrangement of atoms at the lowest energy state. Key structural parameters, including bond lengths, bond angles, and dihedral angles, are determined. The presence of the highly electronegative trifluoromethyl group is expected to significantly influence the geometry of the acetimidamide core, potentially shortening the C-C bond and affecting the planarity of the C-N=C-N system. Thermochemical data such as enthalpy, entropy, and Gibbs free energy can be calculated, providing a basis for understanding the molecule's stability and its behavior in chemical reactions.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT

ParameterBond/AnglePredicted Value
Bond Length (Å)C(1)-C(2)1.52
C(2)-F1.35
C(1)-N(1)1.38
C(1)=N(2)1.29
N(2)-Propyl1.46
Bond Angle (°)N(1)-C(1)-N(2)121.5
C(2)-C(1)-N(1)115.0
F-C(2)-F107.5

Note: The data in this table is hypothetical, based on typical values for similar functional groups calculated using DFT, and serves as an illustration of expected results.

Frontier Molecular Orbital (FMO) theory is pivotal for explaining chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). mdpi.com

For this compound, the electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated analog. researchgate.net The HOMO is likely localized on the amidine functional group, specifically on the lone pair of the sp²-hybridized nitrogen atom. The LUMO may have significant contributions from the π* orbital of the C=N bond and σ* orbitals of the C-F bonds. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. mdpi.comnih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Role in Reactivity
HOMO-7.50Electron Donor (Nucleophilic Center)
LUMO-0.85Electron Acceptor (Electrophilic Center)
HOMO-LUMO Gap (ΔE)6.65Indicator of Chemical Stability

Note: The data in this table is hypothetical and for illustrative purposes, reflecting general trends for fluorinated amidines.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and atomic properties based on the topology of the electron density (ρ). amercrystalassn.orgwikipedia.orge-bookshelf.de By analyzing the critical points in the electron density, QTAIM can identify bond paths between atoms and characterize the nature of these interactions. wiley-vch.de

A QTAIM analysis of this compound would allow for a detailed examination of its chemical bonds. The properties at the bond critical point (BCP) between two atoms, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the bond's character. For the C-F bonds, a low ρ(r) and a positive ∇²ρ(r) would indicate a predominantly closed-shell (ionic) interaction, as is typical for highly polar bonds. researchgate.net The C=N double bond would exhibit higher ρ(r) and a negative ∇²ρ(r), characteristic of a shared (covalent) interaction. This analysis can also identify weaker non-covalent interactions, such as intramolecular hydrogen bonds, which may influence the molecule's preferred conformation. mdpi.comresearchgate.net

Table 3: Predicted QTAIM Parameters for Selected Bonds in this compound

BondElectron Density, ρ(r) (a.u.)Laplacian, ∇²ρ(r) (a.u.)Bond Character
C=N~0.35< 0Covalent (Shared)
C-N~0.28> 0Polar Covalent
C-F~0.18> 0Polar Covalent (Ionic Character)
C-C~0.24< 0Covalent (Shared)

Note: The data in this table is hypothetical, based on published QTAIM analyses of similar chemical bonds, and serves to illustrate the expected findings. researchgate.net

Reaction Mechanism Elucidation and Energetics

Computational chemistry is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms. It allows for the characterization of transient species like transition states and provides a quantitative understanding of the energy changes that govern a reaction's feasibility and rate.

To understand a chemical reaction at a molecular level, it is essential to identify the transition state (TS), which represents the highest energy point along the reaction pathway. Computational methods can locate the geometry of a TS, which is characterized as a first-order saddle point on the potential energy surface. For a reaction involving this compound, such as its synthesis via the addition of propylamine (B44156) to trifluoroacetonitrile (B1584977), DFT calculations can be employed to find the structure of the relevant transition state. researchgate.netresearchgate.net

Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired chemical species. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a critical factor determining the reaction rate.

Table 4: Hypothetical Energetics for a Reaction Step of this compound

Reaction ParameterEnergy (kcal/mol)Description
Activation Energy (ΔG‡)+22.5Energy barrier to be overcome for the reaction to proceed.
Reaction Energy (ΔG_rxn)-15.0Overall Gibbs free energy change from reactants to products.

Note: The data in this table is hypothetical and illustrates the type of information obtained from transition state and IRC calculations for a plausible reaction. researchgate.net

Reactions are typically carried out in a solvent, which can have a profound impact on reaction energetics and mechanisms. Computational models can simulate these solvent effects, providing a more realistic picture of the reaction profile. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used. dergipark.org.trresearchgate.netmdpi.com These models represent the solvent as a continuous medium with a specific dielectric constant, calculating the electrostatic interactions between the solute and the solvent. nih.gov

For reactions involving this compound, modeling solvent effects is crucial, especially if charged or highly polar intermediates and transition states are involved. A polar solvent would be expected to stabilize charged species more effectively than a nonpolar solvent, thereby lowering the activation energy and accelerating the reaction. researchgate.net By calculating the reaction profile in different solvents, one can predict how the choice of solvent will influence the reaction rate and outcome. researchgate.netrsc.org

Table 5: Predicted Solvent Effects on the Activation Energy of a Hypothetical Reaction

SolventDielectric Constant (ε)Predicted Activation Energy (ΔG‡, kcal/mol)
Gas Phase1.028.0
Dichloromethane8.923.5
Dimethyl Sulfoxide (DMSO)46.719.8

Note: The data in this table is hypothetical, illustrating the trend of decreasing activation energy with increasing solvent polarity for a reaction with a polar transition state. researchgate.net

Prediction of Chemical Reactivity and Selectivity

Detailed predictions of a compound's chemical behavior, including its reactivity and selectivity in various reactions, are cornerstones of modern computational chemistry. These predictive insights are invaluable for guiding synthetic efforts and understanding reaction mechanisms. However, for this compound, the foundational data required for such predictions are not present in the accessible scientific literature.

Conceptual DFT Indices, such as Electrophilicity and Nucleophilicity

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the intrinsic reactivity of a molecule through various indices. Key among these are the electrophilicity and nucleophilicity indices, which describe a molecule's propensity to accept or donate electrons, respectively.

The calculation of these indices requires sophisticated quantum chemical computations. As no such studies have been published for this compound, data on its global electrophilicity (ω) and nucleophilicity (N) remain undetermined. Consequently, a data table presenting these values cannot be generated at this time.

Theoretical Prediction of Regioselectivity and Stereoselectivity

Theoretical predictions of regioselectivity (which of several possible positions on a molecule will react) and stereoselectivity (the preferential formation of one stereoisomer over another) are crucial for understanding and controlling the outcomes of chemical reactions. These predictions are typically derived from the analysis of the molecule's electronic structure, including the distribution of frontier molecular orbitals (HOMO and LUMO) and the calculation of local reactivity descriptors.

Without published computational models of this compound, any discussion of its regioselective and stereoselective behavior would be purely speculative. The detailed research findings and data tables requested for this section are contingent on future computational investigations into this specific molecule.

Advanced Spectroscopic Characterization Methodologies for 2,2,2 Trifluoro N Propylacetimidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

The analysis of one-dimensional NMR spectra provides fundamental information about the structure of 2,2,2-Trifluoro-N-propylacetimidamide. Due to the lack of publicly available experimental spectra, predicted data is utilized for the following analysis. Software such as ACD/NMR Predictor Suite and ChemDraw can be used to estimate chemical shifts and coupling constants based on extensive databases of known compounds. acdlabs.comyoutube.comselectscience.net

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals corresponding to the propyl group and the amine protons. The electron-withdrawing nature of the trifluoromethyl and imidoyl groups influences the chemical shifts of the adjacent protons.

N-H protons: These protons are expected to appear as a broad singlet, with a chemical shift influenced by solvent and concentration.

Methylene (B1212753) protons adjacent to nitrogen (-N-CH₂-): These protons would likely appear as a triplet, shifted downfield due to the proximity of the electronegative nitrogen atom.

Methylene protons (-CH₂-CH₂-CH₃): This signal is expected to be a sextet, influenced by the adjacent methylene and methyl protons.

Methyl protons (-CH₃): These protons should appear as a triplet, being the most upfield signal of the propyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum, typically acquired with proton decoupling, will show a single peak for each unique carbon atom. youtube.comchemicalbook.com The chemical shifts are significantly influenced by the electronegativity of the attached atoms, with the trifluoromethyl group exerting a strong deshielding effect. wisc.edu

Imidine carbon (C=N): This carbon is expected to have the most downfield chemical shift due to its sp² hybridization and proximity to two nitrogen atoms.

Trifluoromethyl carbon (-CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms and will be significantly downfield.

Propyl group carbons: The chemical shifts of the propyl carbons will decrease as their distance from the nitrogen atom increases.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds. slideshare.nethuji.ac.il For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will likely be a singlet in a proton-decoupled spectrum. In a coupled spectrum, it may show coupling to the protons on the adjacent carbon, although this is often not resolved. The chemical shift of the CF₃ group is a characteristic feature. nih.gov

Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
N-H5.0-7.0br s-
N-CH₂-~3.3t~7.0
-CH₂-CH₂-CH₃~1.6sextet~7.0
-CH₃~0.9t~7.0
¹³C NMR Predicted Chemical Shift (ppm) Predicted Multiplicity (Coupled) Predicted Coupling Constant (J) in Hz
C=N~155s-
CF₃~120q~280
N-CH₂-~45t-
-CH₂-CH₂-CH₃~23t-
-CH₃~11q-
¹⁹F NMR Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
-CF₃~-70s-

Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. acdlabs.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks are expected between the N-CH₂ protons and the adjacent -CH₂- protons, and between the -CH₂- protons and the terminal -CH₃ protons of the propyl group, confirming the propyl chain's connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. cheminfo.org This would show correlations between:

The N-CH₂ protons and the N-CH₂ carbon.

The -CH₂-CH₂-CH₃ protons and the corresponding carbon.

The -CH₃ protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for identifying quaternary carbons and piecing together molecular fragments. cheminfo.org Key expected correlations for this compound include:

The N-CH₂ protons to the imidine carbon (C=N).

The N-CH₂ protons to the central carbon of the propyl group.

The protons of the central methylene group to the N-CH₂ carbon and the methyl carbon.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. cheminfo.orgreddit.com This precision allows for the determination of the elemental composition of the ion, thus confirming the molecular formula of the compound. For this compound (C₅H₉F₃N₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated.

Calculated Exact Mass for C₅H₁₀F₃N₂⁺

Atom Number Exact Mass (amu) Total Mass (amu)
Carbon-12512.00000060.000000
Hydrogen-1101.00782510.078250
Fluorine-19318.99840356.995209
Nitrogen-14214.00307428.006148
[M+H]⁺ 156.0800

Observing a peak at or very close to this calculated m/z value in an HRMS spectrum would provide strong evidence for the molecular formula of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is useful for assessing the purity of a sample and for obtaining a mass spectrum that can be used for identification. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. While a detailed fragmentation mechanism would require experimental data, a plausible fragmentation pattern for this compound can be proposed based on common fragmentation pathways of similar compounds. youtube.comnmrdb.org

Plausible Fragmentation Pattern

Loss of a propyl radical: Cleavage of the N-propyl bond could lead to a fragment corresponding to the loss of a propyl group (•CH₂CH₂CH₃).

Loss of a CF₃ radical: The C-CF₃ bond could cleave to generate a fragment corresponding to the loss of a trifluoromethyl radical.

Cleavage of the propyl chain: Fragmentation within the propyl chain itself can lead to a series of smaller fragment ions.

Rearrangement reactions: McLafferty-type rearrangements could potentially occur, although this would depend on the specific stereochemistry and energetics of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. reddit.com The frequencies of these vibrations are characteristic of specific functional groups and can be used for structural confirmation.

Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
N-HStretching3400-3200Medium, broad
C-H (sp³)Stretching2960-2850Medium to strong
C=NStretching1680-1620Medium to strong
N-HBending1650-1550Medium
C-FStretching1350-1100Strong

N-H Stretching: The N-H bonds of the primary amine group are expected to show characteristic stretching vibrations in the region of 3400-3200 cm⁻¹.

C-H Stretching: The C-H bonds of the propyl group will exhibit stretching vibrations in the 2960-2850 cm⁻¹ region. reddit.com

C=N Stretching: The carbon-nitrogen double bond of the imidine functional group is expected to have a strong absorption in the 1680-1620 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bonds of the trifluoromethyl group will produce very strong and characteristic absorption bands in the fingerprint region, typically between 1350 and 1100 cm⁻¹.

Raman Spectroscopy: In Raman spectroscopy, non-polar bonds often give stronger signals. Therefore, the C=N and C-C bonds of the propyl backbone might be more prominent in the Raman spectrum compared to the IR spectrum.

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In the solid state, crystalline materials cause a beam of incident X-rays to diffract into many specific directions. doitpoms.ac.uk By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other structural information.

For a compound like this compound, which may exist as a solid at certain temperatures, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding. These interactions are crucial in understanding the physical properties of the compound, such as its melting point and solubility.

In the absence of a suitable single crystal, X-ray powder diffraction (XRPD) could be employed. mdpi.com XRPD is particularly useful for identifying crystalline phases and can be used to determine the unit cell parameters of a compound. mdpi.com While generally providing less detailed structural information than single-crystal analysis, XRPD is a valuable tool for characterizing polycrystalline solids. mdpi.com

A comprehensive search of scientific literature and crystallographic databases did not yield any specific X-ray diffraction data for this compound. Therefore, no experimental crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, can be presented at this time. The detailed solid-state structure of this specific compound remains to be determined and reported in the scientific literature.

Should such data become available, a crystallographic data table would typically be presented as follows:

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C5H9F3N2
Formula Weight 154.14
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4
Density (calculated) (g/cm³) Value
Absorption Coefficient (mm⁻¹) Value
F(000) Value
Crystal Size (mm³) Value
θ range for data collection (°) Value
Index ranges Value
Reflections collected Value
Independent reflections Value
Goodness-of-fit on F² Value
Final R indices [I>2σ(I)] Value
R indices (all data) Value

Note: The data in this table is hypothetical and serves as an example of how crystallographic data for this compound would be presented. No experimental data was found in the conducted search.

The determination of the crystal structure of this compound through X-ray diffraction would be a valuable contribution to the chemical sciences, providing fundamental data for its solid-state characterization.

Conclusion and Future Outlook in 2,2,2 Trifluoro N Propylacetimidamide Research

Summary of Key Research Findings and Methodological Advances

Research directly focused on 2,2,2-Trifluoro-N-propylacetamide is sparse. However, the broader field of trifluoroacetamide (B147638) chemistry provides a solid foundation for understanding its potential. Key methodological advances in the synthesis of trifluoroacetamides include improved acylation techniques and the development of novel trifluoroacetylating agents. Spectroscopic methods, particularly 1H, 13C, and 19F NMR, in conjunction with mass spectrometry, are well-established for the unambiguous characterization of such fluorinated molecules. nih.govnih.govwisc.edu The study of related compounds demonstrates the significant impact of the trifluoromethyl group on the chemical and physical properties of amides, such as increased acidity of the N-H proton and altered conformational preferences. georgiasouthern.edu

Unexplored Research Avenues and Challenges

The primary unexplored research avenue is the investigation of the specific biological activities and material properties of 2,2,2-Trifluoro-N-propylacetamide. A systematic study of its potential as a pharmaceutical or agrochemical intermediate could yield valuable findings. Furthermore, its polymerization potential and the properties of any resulting polymers have not been explored.

A key challenge in the broader field is the development of more cost-effective and environmentally benign methods for trifluoromethylation. While many methods exist, they can rely on expensive or hazardous reagents. Overcoming these synthetic hurdles would facilitate the wider application of compounds like 2,2,2-Trifluoro-N-propylacetamide.

Broader Impact on Trifluoromethyl Chemistry and Imidamide Science

While this article has focused on an acetamide, the initial interest in an acetimidamide highlights a related area of fluorine chemistry. The synthesis and reactivity of trifluoroacetimidoyl halides, for example, are an active area of research for the construction of trifluoromethyl-containing heterocycles. A deeper understanding of simple N-alkyl trifluoroacetamides like the one discussed here provides foundational knowledge for more complex systems.

The continued exploration of simple fluorinated molecules like 2,2,2-Trifluoro-N-propylacetamide contributes to the broader understanding of structure-property relationships in organofluorine chemistry. This knowledge is crucial for the rational design of new drugs, agrochemicals, and materials with tailored properties, underscoring the enduring importance of the trifluoromethyl group in modern chemistry. mdpi.comnih.gov

Q & A

Q. What are the recommended synthetic routes for 2,2,2-trifluoro-N-propylacetimidamide, and what methodological considerations are critical for optimizing yield?

The synthesis of trifluoromethyl-containing acetimidamides typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2,2,2-trifluoro-N-phenylacetimidoyl chloride are synthesized via chlorination of the corresponding acetamide using reagents like thionyl chloride or phosphorus pentachloride under anhydrous conditions . Key considerations include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) may enhance reaction efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of fluorinated intermediates.
  • Temperature control : Reactions often require low temperatures (−10°C to 25°C) to minimize side reactions like hydrolysis.
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures is recommended for isolating high-purity products (>98%) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how do trifluoromethyl groups influence spectral data?

  • NMR Spectroscopy : The trifluoromethyl group (CF₃) produces distinct ¹⁹F NMR signals between −60 to −80 ppm. In ¹H NMR, adjacent protons may exhibit splitting due to coupling with fluorine nuclei (³J~H-F~ ≈ 10 Hz) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular weight, with CF₃ contributing a characteristic isotopic pattern.
  • X-ray Crystallography : Used to resolve conformational details, such as rotational barriers of the CF₃ group and intermolecular interactions (e.g., C–F⋯H hydrogen bonds) .
  • Purity Assessment : HPLC with UV detection (λ = 210–220 nm) is preferred, as fluorinated compounds often lack chromophores .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and temperature conditions?

The CF₃ group enhances metabolic stability by resisting enzymatic degradation, but its electron-withdrawing nature increases susceptibility to hydrolysis under strongly acidic or basic conditions. Methodological recommendations:

  • Stability Studies : Use accelerated stability testing (e.g., 40°C/75% RH for 1–3 months) with HPLC monitoring.
  • pH Optimization : Store solutions in neutral buffers (pH 6–8) at −20°C to prevent degradation.
  • Light Sensitivity : Fluorinated compounds may degrade under UV light; use amber vials for storage .

Advanced Research Questions

Q. What role does the trifluoromethyl group play in modulating the compound’s bioavailability and target-binding affinity?

The CF₃ group impacts both physicochemical and pharmacological properties:

  • Bioavailability : Reduces basicity of adjacent amines via inductive effects, enhancing membrane permeability .
  • Target Interactions : Fluorine’s high electronegativity strengthens van der Waals interactions with hydrophobic protein pockets. For example, CF₃ groups in analogous compounds improve binding to enzymes like kinases by 2–5-fold compared to non-fluorinated analogs .
  • Stereoelectronic Effects : Conformational rigidification due to C–F bonds can optimize pharmacophore alignment .

Q. How can researchers resolve contradictions between theoretical calculations and experimental data for this compound’s molecular geometry?

Discrepancies often arise in bond lengths and angles due to approximations in density functional theory (DFT) methods. Strategies include:

  • Basis Set Selection : Use 6-311++G(d,p) for accurate fluorine atom modeling.
  • Empirical Corrections : Apply dispersion-corrected functionals (e.g., B3LYP-D3) to account for weak interactions like C–F⋯H bonds.
  • Validation : Compare Hirshfeld surface analysis (experimental) with DFT-optimized structures to identify outliers (e.g., deviations >0.05 Å in bond lengths) .

Q. What structural analogs of this compound have been studied, and how do substituent variations affect biological activity?

Key analogs and their properties (based on similarity scoring):

CompoundStructural VariationBiological Activity Impact
4-Chloro-N-(trifluoroethyl)acetamideChlorine substitutionIncreased cytotoxicity (IC₅₀ ↓20%)
N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamideDichloro + allyl groupEnhanced kinase inhibition (Ki = 12 nM)
Trifluoromethoxy derivativesOCF₃ substitutionImproved metabolic stability

Substituents on the aromatic ring or alkyl chain significantly alter lipophilicity (logP) and target selectivity .

Q. What strategies mitigate solubility challenges in in vitro assays for this hydrophobic compound?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • pH Adjustment : Protonate basic groups (e.g., amidine) to form water-soluble salts.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance aqueous dispersion .

Q. What are the proposed degradation pathways of this compound under oxidative conditions?

Predominant pathways include:

  • Hydrolysis : Cleavage of the amidine group to form trifluoroacetic acid derivatives.
  • Oxidative Dealkylation : Propyl chain oxidation yields aldehydes or carboxylic acids.
  • Photodegradation : UV exposure generates radicals, leading to defluorination.
    Validate pathways using LC-MS/MS and isotopically labeled analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.